molecular formula C23H28N2O6 B216914 N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate CAS No. 101035-05-6

N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate

Cat. No. B216914
CAS RN: 101035-05-6
M. Wt: 428.5 g/mol
InChI Key: KHYSVMDVYIUXSQ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate, commonly known as benzocaine, is a local anesthetic that is widely used in various medical and dental procedures. It is a white, crystalline powder that belongs to the ester-type local anesthetics and is soluble in water and alcohol. Benzocaine is known for its fast-acting and long-lasting anesthetic effects, making it an essential component in many medications and topical creams.

Mechanism of Action

Benzocaine works by blocking the sodium ion channels in the nerve cells, preventing the transmission of pain signals to the brain. It also inhibits the action of voltage-gated potassium channels, leading to membrane depolarization and a decrease in nerve excitability.
Biochemical and Physiological Effects:
Benzocaine has been shown to have minimal systemic absorption and is primarily metabolized in the liver. It has a half-life of approximately 1.5 hours and is excreted in the urine as metabolites. Benzocaine has been shown to have a low toxicity profile and is generally well-tolerated by patients.

Advantages and Limitations for Lab Experiments

Benzocaine is a widely used local anesthetic in laboratory experiments due to its fast-acting and long-lasting effects. It is also relatively inexpensive and readily available. However, benzocaine has been shown to interfere with certain biochemical assays, leading to false-positive results. It is therefore important to carefully consider the use of benzocaine in experimental protocols.

Future Directions

Future research on benzocaine could focus on its potential use in the treatment of neuropathic pain and other chronic pain conditions. There is also a need for further studies on the safety and efficacy of benzocaine in various patient populations, particularly in pediatric and elderly patients. Additionally, research could be conducted on the development of new formulations of benzocaine that could enhance its anesthetic properties and reduce the risk of adverse effects.

Synthesis Methods

Benzocaine is synthesized through the esterification of p-aminobenzoic acid with ethanol, followed by the reaction of the resulting ethyl p-aminobenzoate with dimethylaminoethanol in the presence of an acidic catalyst. The final product is obtained by the addition of fumaric acid to the reaction mixture, resulting in the formation of benzocaine fumarate.

Scientific Research Applications

Benzocaine has been extensively studied for its anesthetic properties and is widely used in various medical and dental procedures. It is also used as a topical anesthetic in over-the-counter products such as cough drops, throat sprays, and sunburn treatments. Benzocaine has also been studied for its potential use in the treatment of conditions such as premature ejaculation and neuropathic pain.

properties

CAS RN

101035-05-6

Product Name

N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

2-(N-benzoyl-4-ethoxyanilino)ethyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C19H24N2O2.C4H4O4/c1-4-23-18-12-10-17(11-13-18)21(15-14-20(2)3)19(22)16-8-6-5-7-9-16;5-3(6)1-2-4(7)8/h5-13H,4,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KHYSVMDVYIUXSQ-WLHGVMLRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)O

SMILES

CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O

synonyms

N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate

Origin of Product

United States

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